N-[2-(dipropylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
It is characterized by the presence of a benzodioxole ring, a sulfamoyl group, and a carboxamide group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dipropylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide typically involves the reaction of 2H-1,3-benzodioxole-5-carboxylic acid with 2-(dipropylsulfamoyl)ethylamine under appropriate reaction conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dipropylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to a thiol or other reduced forms.
Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced forms.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
N-[2-(dipropylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting cytosolic phospholipase A2α (cPLA2α).
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications in treating inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(dipropylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. It is known to inhibit the activity of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in the release of arachidonic acid from phospholipids. This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(N,N-dipropylsulfamoyl)ethyl)-4-methoxybenzamide
- N-[2-(dipropylsulfamoyl)ethyl]-3-methoxybenzamide
Uniqueness
N-[2-(dipropylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide is unique due to its specific structural features, such as the benzodioxole ring and the sulfamoyl group, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of potency and selectivity in inhibiting cPLA2α, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[2-(dipropylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-3-8-18(9-4-2)24(20,21)10-7-17-16(19)13-5-6-14-15(11-13)23-12-22-14/h5-6,11H,3-4,7-10,12H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSPJYFJHPKBHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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